molecular formula C10H10O2 B14290855 Deca-1,9-diyne-3,8-dione CAS No. 117496-37-4

Deca-1,9-diyne-3,8-dione

Cat. No.: B14290855
CAS No.: 117496-37-4
M. Wt: 162.18 g/mol
InChI Key: ZCWIRTKERVJQQU-UHFFFAOYSA-N
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Description

Deca-1,9-diyne-3,8-dione is an organic compound characterized by the presence of two triple bonds and two ketone groups. This compound is of significant interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of deca-1,9-diyne-3,8-dione typically involves the use of starting materials such as 1,9-decadiyne. One common method includes the cobalt-mediated [2+2+2] cycloaddition of a tethered deca-1,9-diyne . This reaction is highly convergent and efficient, making it suitable for laboratory-scale synthesis.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions: Deca-1,9-diyne-3,8-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to a variety of reduced products.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are frequently used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alkanes or alkenes.

Scientific Research Applications

Deca-1,9-diyne-3,8-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which deca-1,9-diyne-3,8-dione exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s triple bonds and ketone groups allow it to form covalent bonds with nucleophilic sites on proteins, thereby modulating their activity. This interaction can lead to the inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

    1,9-Decadiyne: Shares the diyne structure but lacks the ketone groups.

    Hexa-1,5-diyne-3,4-dione: Another compound with triple bonds and ketone groups but with a shorter carbon chain.

Uniqueness: Deca-1,9-diyne-3,8-dione is unique due to its combination of two triple bonds and two ketone groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo a variety of chemical reactions and interact with biological targets makes it a valuable compound in research and industry.

Properties

CAS No.

117496-37-4

Molecular Formula

C10H10O2

Molecular Weight

162.18 g/mol

IUPAC Name

deca-1,9-diyne-3,8-dione

InChI

InChI=1S/C10H10O2/c1-3-9(11)7-5-6-8-10(12)4-2/h1-2H,5-8H2

InChI Key

ZCWIRTKERVJQQU-UHFFFAOYSA-N

Canonical SMILES

C#CC(=O)CCCCC(=O)C#C

Origin of Product

United States

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